
Pepstatin A
Overview
Description
Pepstatin is a potent inhibitor of aspartyl proteases. It is a hexapeptide containing the unusual amino acid statine, with the sequence isovaleryl-valyl-valyl-statin-alanyl-statin. It was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . Pepstatin inhibits nearly all acid proteases with high potency and has become a valuable research tool and a common constituent of protease inhibitor cocktails .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pepstatin is synthesized through solid-phase peptide synthesis, which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis of statine, a key component of pepstatin, involves the reduction of a keto acid to a hydroxy acid, followed by the protection of the hydroxyl group and the coupling of the amino acid .
Industrial Production Methods
Industrial production of pepstatin typically involves fermentation using Actinomyces species, followed by extraction and purification. The fermentation process is optimized to maximize the yield of pepstatin, and the compound is purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Pepstatin undergoes various chemical reactions, including:
Hydrolysis: Pepstatin can be hydrolyzed by proteases, leading to the breakdown of the peptide bonds.
Oxidation: The hydroxyl group in statine can be oxidized to a keto group under certain conditions.
Substitution: The amino and hydroxyl groups in pepstatin can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as pepsin.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as acyl chlorides or alkyl halides for substitution reactions.
Major Products Formed
Hydrolysis: Amino acids and peptides.
Oxidation: Keto derivatives of statine.
Substitution: Substituted derivatives of pepstatin.
Scientific Research Applications
Protease Inhibition
Pepstatin A is widely utilized in research settings to study protease mechanisms and functions. Its specificity for acid proteases makes it an essential tool in various applications:
- Protein Purification : It protects proteins during isolation and purification processes.
- Enzyme Mechanism Investigation : Researchers use this compound to elucidate the biological functions of specific proteases.
- Affinity Chromatography : It aids in the classification and characterization of isolated proteases .
Osteoclast Differentiation Studies
Recent studies have demonstrated that this compound suppresses receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclast differentiation. This effect is dose-dependent and appears to be independent of cathepsin D activity. The mechanism involves the inhibition of extracellular signal-regulated kinase (ERK) signaling and decreased expression of nuclear factor of activated T cells c1 (NFATc1) .
Antimicrobial Properties
This compound has shown significant inhibitory effects against various pathogens:
- Malaria : It inhibits plasmepsins in Plasmodium falciparum, preventing hemoglobin degradation and effectively killing malaria parasites both in vitro and in vivo .
- Babesia Species : Studies indicate that this compound effectively inhibits the growth of Babesia bovis, Babesia bigemina, Babesia caballi, and Babesia equi in vitro .
HIV Protease Inhibition
This compound serves as a positive control in studies involving HIV-1 protease inhibition, demonstrating its potential role as an antiviral agent .
Case Studies
Mechanism of Action
Pepstatin exerts its effects by forming a 1:1 complex with aspartyl proteases, such as pepsin, renin, and cathepsin D. The inhibitor binds to the active site of the protease, preventing the enzyme from interacting with its substrate. This inhibition is highly selective for aspartyl proteases and does not affect other types of proteases . Pepstatin also suppresses receptor activator of nuclear factor kappa-B ligand-induced osteoclast differentiation by inhibiting the phosphorylation of extracellular signal-regulated kinase and decreasing the expression of nuclear factor of activated T cells c1 .
Comparison with Similar Compounds
Pepstatin is unique among protease inhibitors due to its high potency and selectivity for aspartyl proteases. Similar compounds include:
Amastatin: An inhibitor of aminopeptidases.
Bestatin: An inhibitor of aminopeptidases and leucine aminopeptidase.
Compared to these compounds, pepstatin is more selective for aspartyl proteases and has a higher binding affinity for these enzymes .
Q & A
Basic Research Questions
Q. What is the mechanism of action of Pepstatin A, and how can researchers confirm its inhibitory effects on aspartic proteases?
this compound irreversibly inhibits aspartic proteases (e.g., cathepsin D, pepsin) by binding to their active sites, which contain two catalytic aspartate residues. To confirm inhibition, researchers should:
- Perform in vitro enzyme activity assays using fluorogenic or chromogenic substrates (e.g., measuring cleavage rates via spectrophotometry).
- Include negative controls (e.g., enzyme without inhibitor) and positive controls (e.g., a known protease inhibitor).
- Validate specificity using knockout cell lines or siRNA silencing of target proteases .
Q. What are the optimal preparation and storage protocols for this compound to ensure experimental reproducibility?
- Solubility : Dissolve in DMSO (10–20 mM stock) to avoid aggregation.
- Storage : Aliquot and store at –20°C; avoid freeze-thaw cycles to prevent degradation.
- Working concentration : Typically 1–10 µM in cell culture, adjusted based on target protease affinity and cell permeability .
Q. How should researchers design controls for autophagy studies using this compound in combination with other inhibitors (e.g., E 64d)?
- Negative control : Untreated cells or vehicle control (DMSO).
- Positive control : Cells treated with a lysosomal alkalinizing agent (e.g., chloroquine).
- Combination control : Use E 64d (a cysteine protease inhibitor) alongside this compound to block both aspartic and cysteine proteases, ensuring complete autophagic flux inhibition. Validate via Western blot for LC3-II accumulation .
Q. Advanced Methodological Considerations
Q. How can batch-to-batch variability in this compound affect longitudinal studies, and what quality control measures are recommended?
- Variability sources : Differences in peptide content, salt residues, or impurities due to limited QC in research-grade batches.
- Mitigation strategies :
- Request batch-specific Certificates of Analysis (CoA) from suppliers, including HPLC purity (>95%) and mass spectrometry (MS) data.
- Normalize concentrations using peptide content analysis (e.g., amino acid analysis) for sensitive assays like surface plasmon resonance (SPR) .
Q. What experimental approaches can resolve contradictory findings in this compound efficacy across different cellular models?
- pH dependency : Aspartic proteases require acidic environments (pH 3–5); verify lysosomal pH using pH-sensitive probes (e.g., LysoTracker).
- Orthogonal assays : Compare enzyme inhibition (e.g., in vitro cathepsin D assay) with cellular readouts (e.g., amyloid-β degradation in neuronal models).
- Meta-analysis : Systematically review literature to identify model-specific variables (e.g., cell type, incubation time) .
Q. Which structural biology techniques are most effective for studying this compound-protease interactions?
- X-ray crystallography : Co-crystallize this compound with target proteases (e.g., HIV-1 protease) and solve structures using the CCP4 suite for refinement .
- Molecular dynamics simulations : Analyze binding stability and hydrogen-bonding networks using software like GROMACS.
- Cryo-EM : Resolve inhibitor-bound protease complexes in near-native states for large assemblies (e.g., γ-secretase) .
Q. How can researchers address off-target effects of this compound in proteome-wide studies?
- Activity-based protein profiling (ABPP) : Use broad-spectrum probes (e.g., fluorophosphonates) to identify off-target serine hydrolases.
- Dose-response analysis : Establish a concentration window where target protease inhibition occurs without significant off-target activity.
- Genetic validation : Compare results in wild-type vs. protease-knockout models .
Properties
IUPAC Name |
3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[3-methyl-2-[[3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXGPCHRFPCXOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63N5O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860364 | |
Record name | N-(3-Methylbutanoyl)valyl-N-[1-({1-[(1-carboxy-2-hydroxy-5-methylhexan-3-yl)amino]-1-oxopropan-2-yl}amino)-3-hydroxy-6-methyl-1-oxoheptan-4-yl]valinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26305-03-3 | |
Record name | Pepstatin A | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272671 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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